Scientific Field: Medicinal Chemistry
Summary: 1-Indanone-5-carboxylic acid derivatives have shown promising antiviral and antibacterial properties.
Methods of Application: Various synthetic methods have been employed, including the Nazarov reaction, which utilizes α,β-unsaturated ketones as substrates in the presence of Brønsted or Lewis acids.
Results: These derivatives exhibit potent antiviral and antibacterial activity.
Scientific Field: Oncology
Summary: 1-Indanone-5-carboxylic acid derivatives have potential as anticancer agents.
Methods of Application: Synthesis methods include the Nazarov reaction and other non-conventional techniques
Results: These compounds show promise in cancer treatment.
Scientific Field: Neurology
Summary: 1-Indanone-5-carboxylic acid derivatives are being explored for Alzheimer’s disease therapy.
Methods of Application: Synthesis methods, including the Nazarov reaction, have been employed.
Results: These compounds may have therapeutic benefits for Alzheimer’s patients.
Scientific Field: Cardiology
Summary: 1-Indanone-5-carboxylic acid derivatives have potential cardiovascular applications.
Methods of Application: Various synthetic routes, including the Nazarov reaction, have been investigated.
Results: These compounds could be useful in cardiovascular medicine.
Scientific Field: Agricultural Chemistry
Summary: 1-Indanone-5-carboxylic acid derivatives can serve as effective insecticides, fungicides, and herbicides.
Methods of Application: Synthesis methods, such as the Nazarov reaction, have been utilized.
Results: These compounds have demonstrated efficacy in pest control.
Scientific Field: Virology
Summary: 1-Indanone-5-carboxylic acid derivatives are being explored as non-nucleoside, low molecular drugs for inhibiting HCV replication.
Methods of Application: Synthesis methods, including the Nazarov reaction, have been investigated.
Results: These compounds may contribute to hepatitis C treatment.
1-Indanone-5-carboxylic acid is a chemical compound characterized by the presence of a carboxylic acid functional group attached to the indanone structure. Its molecular formula is C10H8O3, and it features a bicyclic structure consisting of a six-membered carbonyl-containing ring fused to a five-membered ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.
Research indicates that 1-Indanone-5-carboxylic acid and its derivatives possess various biological activities. They have been studied for their potential as:
The specific mechanisms of action and efficacy depend on the structural modifications made to the indanone framework.
Several methods exist for synthesizing 1-Indanone-5-carboxylic acid:
These methods allow for flexibility in designing compounds with specific functional groups based on desired applications.
1-Indanone-5-carboxylic acid has several applications, including:
The versatility of this compound makes it a valuable building block in organic synthesis.
Studies on the interactions of 1-Indanone-5-carboxylic acid with biological systems indicate potential binding affinities with various targets, including:
These interactions highlight its potential as a lead compound for drug development.
1-Indanone-5-carboxylic acid shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Indanone | Ketone | Lacks carboxylic acid group |
2-Indanone | Ketone | Different position of carbonyl |
Indene | Aromatic Hydrocarbon | No carbonyl or carboxylic functionalities |
3-Indanol | Alcohol | Contains hydroxyl group instead of carbonyl |
The presence of the carboxylic acid group in 1-Indanone-5-carboxylic acid distinguishes it from other indanones and related compounds, enhancing its reactivity and biological activity.
1-Indanone-5-carboxylic acid represents a bicyclic aromatic compound with the Chemical Abstracts Service registry number 3470-45-9 [1] [2] [3]. The compound exhibits a molecular formula of C₁₀H₈O₃, indicating the presence of ten carbon atoms, eight hydrogen atoms, and three oxygen atoms within its molecular structure [1] [2] [4]. The molecular weight has been consistently determined across multiple sources to be 176.17 grams per mole [1] [2] [5] [6] [4] [7].
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid [1] [5]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as O=C1CCC2=C1C=CC(C(O)=O)=C2 [2] [3] [4]. The International Chemical Identifier Key, which provides a unique identifier for the compound, is SLLCLJRVOCBDTC-UHFFFAOYSA-N [5] [8] [9]. Additionally, the compound is catalogued under the Molecular Design Limited number MFCD03411486 [2] [3] [5] [4].
Property | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 3470-45-9 | [1] [2] [3] |
Molecular Formula | C₁₀H₈O₃ | [1] [2] [4] |
Molecular Weight | 176.17 g/mol | [1] [2] [5] [6] [4] [7] |
International Union of Pure and Applied Chemistry Name | 1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | [1] [5] |
Simplified Molecular Input Line Entry System | O=C1CCC2=C1C=CC(C(O)=O)=C2 | [2] [3] [4] |
International Chemical Identifier Key | SLLCLJRVOCBDTC-UHFFFAOYSA-N | [5] [8] [9] |
Molecular Design Limited Number | MFCD03411486 | [2] [3] [5] [4] |
The solid-state characteristics of 1-Indanone-5-carboxylic acid indicate that the compound exists as a crystalline solid under standard conditions [5] [8] [9]. Current literature reveals limited specific crystallographic data for this compound, with detailed crystal system parameters, space group assignments, and unit cell dimensions remaining undetermined in published sources. The absence of comprehensive single crystal X-ray diffraction studies represents a significant gap in the current understanding of the compound's solid-state structure.
Based on structural analogy to similar carboxylic acid-containing compounds, the molecular packing in the solid state likely involves hydrogen-bonded networks [10]. Carboxylic acid functional groups typically form characteristic dimeric structures through hydrogen bonding interactions, creating COOH···COOH associations that stabilize the crystal lattice [10]. The presence of both the ketone functionality and the carboxylic acid group in 1-Indanone-5-carboxylic acid suggests potential for multiple intermolecular interaction sites.
No polymorphic forms of 1-Indanone-5-carboxylic acid have been reported in the available literature, indicating that only a single crystalline modification has been characterized to date. The compound demonstrates thermal stability when stored at room temperature conditions [2] [5] [8], suggesting adequate stability of the crystal structure under normal handling and storage conditions.
Crystallographic Parameter | Status | Notes |
---|---|---|
Crystal System | Not determined | Requires single crystal X-ray diffraction analysis |
Space Group | Not determined | Awaiting crystallographic characterization |
Unit Cell Parameters | Not available | a, b, c, α, β, γ values not reported |
Molecular Packing | Hydrogen-bonded network (predicted) | Based on carboxylic acid behavior |
Intermolecular Interactions | COOH···COOH dimers (expected) | Typical for carboxylic acids |
Polymorphism | No forms reported | Single crystalline modification characterized |
The thermodynamic properties of 1-Indanone-5-carboxylic acid have been partially characterized in the available literature. The boiling point has been determined to be 389.1 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [6] [8] [9]. This relatively high boiling point reflects the presence of strong intermolecular forces, particularly hydrogen bonding interactions arising from the carboxylic acid functional group.
The melting point data for 1-Indanone-5-carboxylic acid shows limited availability in current literature sources [6] [11]. The absence of precise melting point determination represents a notable gap in the thermodynamic characterization of this compound. Related structural analogues, such as 1-Indanone-6-carboxylic acid, exhibit melting points in the range of 256-260 degrees Celsius [12], suggesting that 1-Indanone-5-carboxylic acid may possess similar thermal properties.
The flash point of the compound has been reported as 203.3 ± 21.3 degrees Celsius [6], indicating significant thermal stability before reaching conditions that could support combustion. The density of 1-Indanone-5-carboxylic acid has been calculated as 1.4 ± 0.1 grams per cubic centimeter [6], which is consistent with the molecular structure containing aromatic rings and polar functional groups.
Additional computational thermodynamic parameters include a vapor pressure of 0.0 ± 0.9 millimeters of mercury at 25 degrees Celsius [6] and an index of refraction of 1.632 [6]. These values collectively suggest limited volatility at ambient conditions and optical properties consistent with aromatic compounds.
Thermodynamic Property | Value | Reference |
---|---|---|
Boiling Point | 389.1°C at 760 mmHg | [6] [8] [9] |
Melting Point | Not specifically determined | [6] [11] |
Flash Point | 203.3 ± 21.3°C | [6] |
Density | 1.4 ± 0.1 g/cm³ | [6] |
Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [6] |
Index of Refraction | 1.632 | [6] |
The solubility characteristics of 1-Indanone-5-carboxylic acid demonstrate significant variation across different solvent systems. In aqueous environments, the compound exhibits limited solubility with a measured value of 2.08 milligrams per milliliter, corresponding to 0.0118 molar concentration [13]. This relatively poor water solubility classifies the compound as poorly soluble according to standard pharmaceutical solubility classifications.
The limited aqueous solubility can be attributed to the predominance of the hydrophobic indanone ring system over the hydrophilic carboxylic acid functionality. The computed octanol-water partition coefficient (LogP) of 1.5137 [2] supports this assessment, indicating moderate lipophilicity that favors organic phases over aqueous environments.
In organic solvent systems, 1-Indanone-5-carboxylic acid demonstrates significantly enhanced solubility. Dimethyl sulfoxide provides good solvation for the compound, as evidenced by its successful use in synthetic procedures [13]. Ethanol also serves as an effective solvent, as demonstrated in esterification reactions where the compound readily dissolves and participates in chemical transformations [13]. Methylene chloride represents another suitable organic solvent, with literature reports indicating successful dissolution in synthetic applications [13].
The topological polar surface area of 54.37 square angstroms [2] provides insight into the compound's solvation behavior. This moderate polar surface area, combined with one hydrogen bond donor and three hydrogen bond acceptors [2] [4], creates a molecular profile that favors polar aprotic and protic organic solvents while limiting aqueous solubility.
Solvent System | Solubility | Classification | Reference |
---|---|---|---|
Water | 2.08 mg/mL (0.0118 M) | Poorly soluble | [13] |
Dimethyl sulfoxide | Good solubility | Readily soluble | Inferred from synthetic procedures |
Ethanol | Good solubility | Readily soluble | [13] |
Methylene chloride | Good solubility | Readily soluble | [13] |
General organic solvents | Moderate to good | Variable | Based on structural properties |
The acid dissociation constant represents a critical parameter for understanding the ionization behavior of 1-Indanone-5-carboxylic acid across different pH environments. While specific experimental pKa values for this compound are not available in current literature, structural analysis provides a foundation for reasonable estimation based on analogous compounds.
1-Indanone-5-carboxylic acid represents a strategically important synthetic intermediate in pharmaceutical and materials chemistry, with its bicyclic structure incorporating both ketone and carboxylic acid functionalities. The development of efficient synthetic methodologies for this compound has been driven by the need for versatile routes that can accommodate various substitution patterns while maintaining high selectivity and yield. This comprehensive analysis examines the diverse synthetic approaches available, ranging from classical methods to modern catalytic systems and green chemistry innovations [1] [2].
Classical synthetic approaches to 1-indanone-5-carboxylic acid derivatives have provided the foundational methodologies upon which modern synthetic strategies are built. These time-tested methods continue to offer reliable pathways, albeit often requiring optimization for improved efficiency and environmental compatibility.
The Friedel-Crafts acylation methodology represents one of the most fundamental and widely employed strategies for indanone synthesis. This approach involves the formation of carbon-carbon bonds through electrophilic aromatic substitution, typically proceeding via intramolecular cyclization of appropriately positioned carboxylic acid derivatives [1] [3].
The earliest reported synthesis of 1-indanone from carboxylic acid was described by Price and Lewis in 1939, who cyclized hydrocinnamic acid to unsubstituted 1-indanone in 27% yield using 20% sulfuric acid at 140°C [1]. This pioneering work established the fundamental principle of intramolecular Friedel-Crafts acylation for indanone construction, despite the relatively low yield and harsh reaction conditions.
More efficient approaches have employed 3-arylpropionic acid derivatives as substrates for intramolecular cyclization. The reaction of 3-(2-bromophenyl)propionic acid with n-butyllithium at -100°C provides unsubstituted 1-indanone in significantly improved 76% yield [1]. This method demonstrates the benefits of using organometallic intermediates to facilitate the cyclization process under milder conditions.
Aluminum chloride-catalyzed intramolecular Friedel-Crafts acylation has proven particularly effective for the synthesis of substituted indanones. Roberts and colleagues demonstrated the conversion of diacids to 1-indanones via aluminum chloride-promoted cyclization of acid dichlorides, achieving good yields while enabling the introduction of various substituents [1]. The methodology has been successfully applied to the synthesis of bioactive compounds, including adrenergic receptor agonists and fluorinated polyaromatic hydrocarbons.
The mechanistic pathway for Friedel-Crafts acylation involves initial formation of an acylium ion intermediate through interaction with the Lewis acid catalyst [4]. This highly electrophilic species then undergoes intramolecular attack on the aromatic ring, forming a sigma complex that subsequently loses a proton to restore aromaticity and generate the indanone product [4]. The reaction proceeds through well-defined intermediates, allowing for predictable regioselectivity based on electronic and steric factors.
The Nazarov cyclization reaction has emerged as a powerful method for constructing five-membered rings, offering complementary reactivity to traditional Friedel-Crafts approaches. This methodology involves the electrocyclic ring closure of pentadienyl cations to form cyclopentenones, which can be subsequently converted to indanone derivatives [5] [6].
Lawrence and coworkers reported high-yield synthesis of indanones related to combretastin A-4 through Nazarov cyclization of chalcones in neat trifluoroacetic acid [7]. The reaction proceeds by heating chalcones at reflux for 4 hours, achieving yields ranging from 52% to 90% [7]. The use of trifluoroacetic acid as both solvent and activating agent provides the necessary electrophilic activation for the cyclization process.
Thermal activation represents an alternative approach to acid-catalyzed Nazarov cyclization. The Ren group demonstrated that aryl allenyl ketones undergo cyclization when heated to 160°C in dimethyl sulfoxide, providing 2,3-dihydroindanones as the exclusive products [8]. This method eliminates the need for acid catalysts while maintaining good selectivity, though it requires elevated temperatures.
Superelectrophilic activation has been employed to achieve Nazarov cyclization under mild conditions. The use of trifluoromethanesulfonic acid enables cyclization of phenylpropanamides at room temperature, with yields ranging from 55% to 96% depending on the substrate [3]. The high electrophilicity of the activated species allows for efficient cyclization while avoiding the harsh conditions typically associated with thermal activation.
The halo-Nazarov cyclization represents a mechanistic variant that employs halogenated intermediates to facilitate ring closure. This approach has proven particularly valuable for the synthesis of substituted indanones, as the presence of halogen substituents can modulate both the kinetics and thermodynamics of the cyclization process [6].
Direct cyclization of carboxylic acids and their derivatives offers atom-economical approaches to indanone synthesis. These methods typically employ strong acids or Lewis acids to activate the carboxylic acid functionality toward intramolecular attack on the aromatic ring [1] [9].
Polyphosphoric acid has been extensively used for the cyclization of 3-arylpropionic acids to indanones. The reaction provides good yields (60-90%) but requires elevated temperatures (250°C) and extended reaction times [1]. Despite these limitations, the method remains valuable for its broad substrate scope and reliable performance across various substitution patterns.
Terbium triflate catalysis has emerged as an effective method for the cyclization of 3-arylpropionic acids. The reaction proceeds at 250°C in chlorobenzene, providing substituted 1-indanones in yields up to 74% [1]. The use of rare earth metal catalysts offers improved selectivity compared to traditional Lewis acids, though the high temperature requirements remain a limitation.
Sulfuric acid-mediated cyclization represents one of the earliest methods for indanone synthesis. While the original conditions (20% H2SO4 at 140°C) provide only modest yields, optimization of acid concentration and temperature has improved the efficiency of this approach [1]. The method remains attractive for its simplicity and the commercial availability of starting materials.
Contemporary synthetic methodologies have focused on developing more efficient and selective catalytic systems that can operate under milder conditions while providing improved functional group compatibility. These advances have been driven by the principles of green chemistry and the need for scalable synthetic processes.
Niobium pentachloride has emerged as a particularly effective Lewis acid catalyst for indanone synthesis. Barbosa and colleagues reported a one-step synthesis of indanones through niobium pentachloride-induced Friedel-Crafts reaction [10] [11]. The reaction employs 3,3-dimethylacrylic acid, aromatic substrates, and niobium pentachloride as both reagent and catalyst, achieving yields ranging from 0% to 78% depending on reaction conditions [10].
The mechanistic investigations revealed that niobium pentachloride acts in a dual capacity, first converting carboxylic acids to acyl chlorides and subsequently catalyzing the Friedel-Crafts cyclization [12] [13]. This bifunctional reactivity eliminates the need for separate acid chloride formation, streamlining the synthetic process. The reaction proceeds through two possible intermediates: an alkylated intermediate that leads to indanone formation, and an acylated intermediate that does not cyclize effectively [10].
Room temperature cyclization of 3-arylpropanoic acids using niobium pentachloride represents a significant advancement in mild reaction conditions [12] [13]. The intramolecular Friedel-Crafts acylation proceeds in good yields under ambient temperature, demonstrating the high activity of the niobium catalyst system. This methodology has proven particularly valuable for substrates containing acid-sensitive functional groups.
Titanium-based catalytic systems have shown promise for specialized cyclization reactions. Titanocene(III) chloride catalysis has been employed for epoxide-opening annulation reactions that provide access to substituted indolines and azaindolines [14]. While not directly applicable to indanone synthesis, these methods demonstrate the versatility of titanium catalysts for ring-forming reactions.
The use of titanium tetrabutoxide in combination with other Lewis acids has been explored for indanone synthesis, though specific applications to 1-indanone-5-carboxylic acid derivatives remain limited in the literature. The development of titanium-based systems continues to be an active area of research, particularly for enantioselective transformations [15].
Transition metal catalysis has revolutionized indanone synthesis by providing access to previously inaccessible reaction pathways and enabling the construction of complex molecular architectures with high selectivity [16] [17].
Palladium-catalyzed methodologies have proven particularly versatile for indanone construction. Zhang and colleagues demonstrated the synthesis of indole-substituted indanones via palladium(II)-catalyzed tandem reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles [18]. The reaction provides an efficient and economical route to complex indanone derivatives, with the electron-withdrawing groups on the alkyne playing crucial roles in ring formation.
The palladium-catalyzed annulation of 2-iodobenzaldehydes with internal alkynes represents another powerful approach to indanone synthesis [19]. This methodology proceeds through transmetalation of palladium(II) with aromatic aldehydes, followed by alkyne insertion and intramolecular cyclization. The reaction demonstrates high regioselectivity and provides moderate to good yields across various substrate combinations.
Rhodium-catalyzed systems have shown exceptional promise for indanone synthesis through diverse mechanistic pathways. The rhodium(III)-catalyzed synthesis of indanones from N-methoxybenzamides via C-H activation represents a direct and efficient approach [20]. The reaction involves N-H deprotonation, C-H activation, alkene insertion, and subsequent cyclization to form the indanone products.
Recent developments in rhodium catalysis include the use of secondary phosphine oxides as critical ligands for carboacylation reactions [21]. The combination of rhodium(I) catalysts with diphenylphosphine oxide enables the regiocontrolled synthesis of both 2- and 3-substituted indanones, with selectivity determined by the choice of specific rhodium catalyst.
Nickel-catalyzed domino reductive cyclization has been reported for the synthesis of indanones and spiroindanones [22]. The reaction features broad substrate scope and tolerance of various functional groups, providing straightforward access to biologically significant compounds with excellent regio- and diastereoselectivity.
The principles of green chemistry have driven the development of environmentally benign synthetic methodologies that minimize waste generation, reduce energy consumption, and eliminate the use of hazardous reagents [9] [23].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions while reducing energy consumption and improving reaction efficiency [24] [25]. The application of microwave irradiation to indanone synthesis has resulted in dramatically shortened reaction times and improved yields compared to conventional heating methods.
Yin and colleagues reported a microwave-assisted one-pot synthesis of 1-indanones from arenes and α,β-unsaturated acyl chlorides [25] [26]. The reaction employs a tandem Friedel-Crafts acylation and Nazarov cyclization sequence in the presence of aluminum chloride under microwave irradiation. This methodology provides good yields while significantly reducing reaction times compared to conventional heating.
The advantages of microwave-assisted synthesis include uniform heating, enhanced reaction rates, and improved selectivity [27]. The electromagnetic radiation provides rapid and efficient heating throughout the reaction mixture, eliminating hot spots and reducing decomposition pathways. The controlled heating environment enables precise temperature control, which is particularly beneficial for temperature-sensitive substrates.
Non-conventional methodologies have been systematically compared for their efficiency and environmental impact [9] [28]. The evaluation of microwave irradiation, high-intensity ultrasound, and Q-tube reactor systems revealed that each technique offers specific advantages depending on the substrate and reaction conditions. Microwave assistance generally provides the fastest reaction times, while ultrasound can enhance mass transfer and mixing efficiency.
Solvent-free conditions represent the ultimate goal for environmentally benign synthesis. Mechanochemical synthesis using ball milling has been successfully applied to indanone preparation, achieving high yields without the use of organic solvents [23] [29]. The mechanochemical approach employs triflic anhydride-induced cyclization of aromatic carboxylic acids with alkynes, providing up to 90% yield at room temperature.
Biocatalytic approaches to indanone synthesis remain relatively underdeveloped compared to traditional chemical methods, but they offer the potential for highly selective and environmentally friendly transformations [30] [31]. The use of enzymes for organic synthesis has gained significant attention due to their ability to operate under mild conditions with exceptional selectivity.
The biocatalytic reduction of indanone derivatives has been demonstrated using various enzyme systems. Lactobacillus paracasei has been employed for the stereoselective reduction of 1-indanone to 1-indanol, though the reverse oxidation to form indanones from alcohols remains challenging [32]. The development of oxidative enzymes capable of converting alcohols to ketones under mild conditions represents an active area of research.
Transaminase enzymes have shown promise for the synthesis of amino-substituted indanone derivatives [33]. These biocatalysts can convert prochiral ketones to chiral amines with excellent enantioselectivity, providing access to pharmaceutically relevant building blocks. While direct application to carboxylic acid-containing indanones requires further development, the methodology demonstrates the potential for biocatalytic approaches.
The integration of biocatalysis with chemical synthesis offers opportunities for hybrid processes that combine the selectivity of enzymes with the versatility of chemical transformations [34] [35]. Such approaches might involve biocatalytic formation of key intermediates followed by chemical cyclization to form the indanone ring system.
Current limitations of biocatalytic methods include limited substrate scope, requirement for cofactor regeneration systems, and challenges in scaling up enzymatic processes [36]. However, ongoing developments in enzyme engineering and directed evolution continue to expand the range of reactions accessible through biocatalysis.
The environmental benefits of biocatalytic processes include operation under mild conditions, high atom economy, and the use of renewable feedstocks [37]. As enzyme technology continues to advance, biocatalytic routes to indanone derivatives are expected to become increasingly viable alternatives to traditional chemical synthesis.
The evaluation of synthetic methodologies for 1-indanone-5-carboxylic acid reveals distinct advantages and limitations for each approach. Classical Friedel-Crafts acylation methods offer broad substrate scope and predictable reactivity patterns, but often require harsh conditions and provide modest yields [1]. Nazarov cyclization strategies enable access to highly substituted products with good selectivity, though they typically require strong acid activation or elevated temperatures [5] [6].
Modern catalytic systems have addressed many limitations of classical methods by providing milder reaction conditions and improved selectivity [16] [17]. Lewis acid catalysts such as niobium pentachloride enable room-temperature cyclization while acting as both reagent and catalyst [12]. Transition metal catalysis offers unprecedented selectivity and functional group tolerance, particularly for complex substrate combinations [18] [20].
Green chemistry innovations have focused on reducing environmental impact while maintaining synthetic efficiency [9] [23]. Microwave-assisted methods provide rapid heating and shortened reaction times, while solvent-free approaches eliminate organic waste [25] [29]. Biocatalytic methods remain underdeveloped but offer potential for highly selective and environmentally benign transformations [30] [31].
The choice of synthetic methodology ultimately depends on the specific substitution pattern desired, scale of synthesis, and available resources. For research-scale synthesis requiring maximum flexibility, transition metal-catalyzed methods often provide the best combination of selectivity and efficiency. For larger-scale applications, classical methods may be preferred due to their lower cost and established protocols, while green chemistry approaches offer advantages for environmentally conscious manufacturing processes.